Ethyl 3-azido-4-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-azido-4-oxopentanoate is an organic compound that belongs to the class of azido ketones. It is a versatile intermediate used in various chemical reactions and synthesis processes. This compound is known for its reactivity and ability to form a wide range of derivatives, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Ethyl 3-azido-4-oxopentanoate can be synthesized through several methods. One common approach involves the nucleophilic substitution of ethyl 3-bromo-4-oxopentanoate with sodium azide in acetone under reflux conditions . Another method includes the substitution of ethyl 3-chloro-4-oxopentanoate with excess sodium azide in acetone, also under reflux . These methods yield this compound with high efficiency and minimal side products.
Analyse Chemischer Reaktionen
Ethyl 3-azido-4-oxopentanoate undergoes various chemical reactions, including:
Reduction: It can be reduced to ethyl 3-amino-4-oxopentanoate using hydrogenation or other reducing agents.
Substitution: The azido group can be substituted with other nucleophiles, such as primary amines, to form ethyl 4-imino-3-amino-2-pentenoates.
Cycloaddition: It can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common reagents used in these reactions include hydrogen gas, primary amines, and alkynes. The major products formed from these reactions are amines, imines, and triazoles.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-azido-4-oxopentanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 3-azido-4-oxopentanoate involves its reactivity as an azido compound. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various derivatives. These reactions often involve the formation of nitrogen gas as a byproduct, which drives the reaction forward .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-azido-4-oxopentanoate can be compared with other azido ketones, such as ethyl 3-azido-4-oxobutanoate and ethyl 3-azido-4-oxopropanoate. While these compounds share similar reactivity, this compound is unique due to its longer carbon chain, which can influence its reactivity and the types of derivatives it forms . This uniqueness makes it particularly valuable in the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C7H11N3O3 |
---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
ethyl 3-azido-4-oxopentanoate |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-7(12)4-6(5(2)11)9-10-8/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
FTHUPIUMDIOXJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.